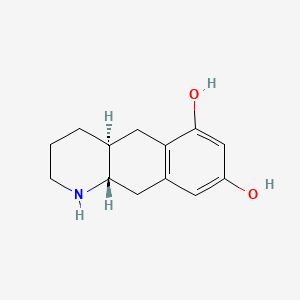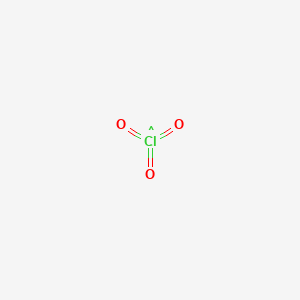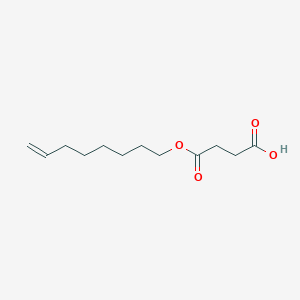
Butanedioic acid, octenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of butanedioic acid, octenyl- can be achieved through esterification reactions. One common method involves the reaction of butanedioic acid (succinic acid) with octenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of butanedioic acid, octenyl- often involves microbial fermentation processes. For instance, sodium succinate fermentation liquor can be obtained through microbial fermentation. The pH of the fermentation liquor is adjusted, followed by solid-liquid separation, decolorization, and crystallization to obtain high-purity butanedioic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, octenyl- undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Oxidation: Reaction with oxidizing agents to form oxidation products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles to replace functional groups.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Esterification: Formation of esters.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives.
Applications De Recherche Scientifique
Butanedioic acid, octenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential bio-based chemical.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of biodegradable polymers, plasticizers, and as a food additive.
Mécanisme D'action
The mechanism of action of butanedioic acid, octenyl- involves its participation in various biochemical pathways. It acts as an intermediate in the Krebs cycle, where it is converted to fumaric acid and FADH2. This conversion is essential for the production of energy in the form of ATP. Additionally, it has been shown to have antimicrobial properties due to its acidic nature .
Comparaison Avec Des Composés Similaires
Butanedioic acid, octenyl- can be compared with other similar compounds such as:
Butanedioic acid (Succinic acid): A dicarboxylic acid with similar chemical properties but without the octenyl group.
Octenyl succinate: Another ester derivative of succinic acid with similar applications.
Adipic acid: A dicarboxylic acid with a longer carbon chain, used in the production of nylon and other polymers.
The uniqueness of butanedioic acid, octenyl- lies in its combination of the succinic acid backbone with the octenyl group, which imparts unique chemical and physical properties, making it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
28805-58-5 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
2-[(E)-oct-1-enyl]butanedioic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16)/b8-7+ |
Clé InChI |
KCYQMQGPYWZZNJ-BQYQJAHWSA-N |
SMILES isomérique |
CCCCCC/C=C/C(CC(=O)O)C(=O)O |
SMILES |
C=CCCCCCCOC(=O)CCC(=O)O |
SMILES canonique |
CCCCCCC=CC(CC(=O)O)C(=O)O |
| 28805-58-5 | |
Description physique |
Liquid |
Numéros CAS associés |
54163-66-5 (di-hydrochloride salt) 58641-28-4 (di-potassium salt) |
Synonymes |
octenyl butanedioic acid octenyl succinate octenyl succinate, dipotassium salt octenyl succinate, disodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)
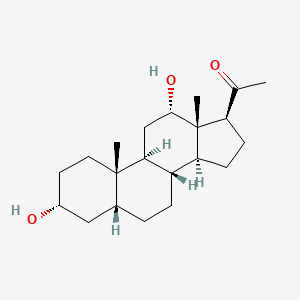
![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)
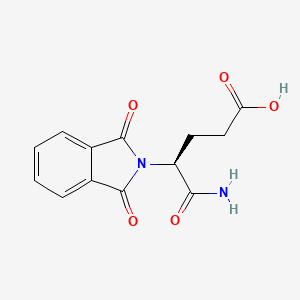
![N-(TERT-BUTYL)-N'-[2-(4-PYRIDINYL)-4-PYRIMIDINYL ]UREA](/img/structure/B1206244.png)
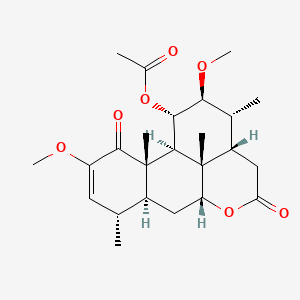
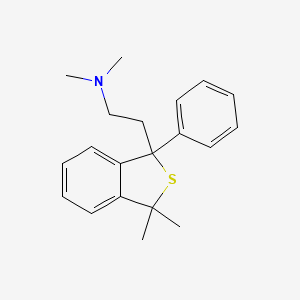
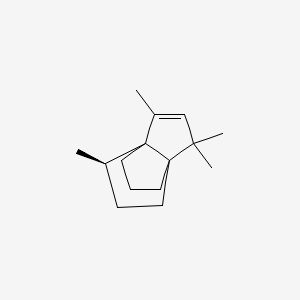

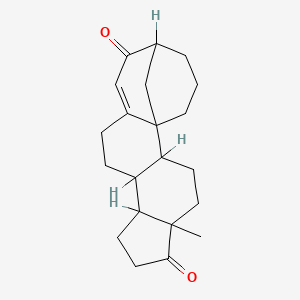
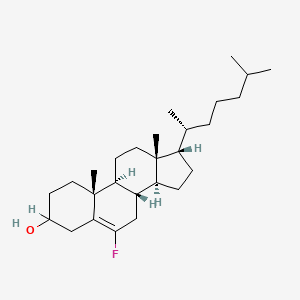
![1-Azabicyclo[3.1.0]hexane](/img/structure/B1206255.png)
